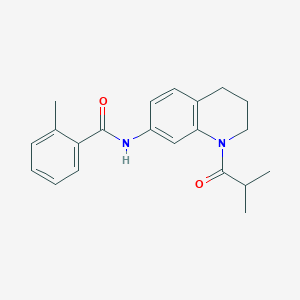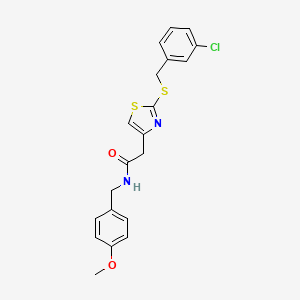![molecular formula C12H10ClN3O B2937118 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile CAS No. 925409-08-1](/img/structure/B2937118.png)
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its promising biological activities. It is a quinazoline derivative that has been synthesized using various methods and has been studied for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases. Its anti-inflammatory activity may be due to its ability to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects:
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit anti-microbial activity. Additionally, it has been shown to inhibit the activity of various proteins involved in cell cycle regulation, including cyclin-dependent kinases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile in lab experiments include its ability to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for optimization of reaction conditions to improve yield and purity.
Future Directions
There are several future directions for the research on 2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile. One direction is to further investigate its mechanism of action and identify the specific proteins and pathways involved in its biological activities. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Synthesis Methods
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile can be synthesized using various methods, including the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with chloroacetaldehyde under basic conditions. Another method involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with chloroacetonitrile in the presence of a base. The synthesis of this compound has been optimized by modifying reaction conditions to improve yield and purity.
Scientific Research Applications
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile has been studied for its potential as a therapeutic agent. It has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its anti-cancer activity has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Its anti-microbial activity has been demonstrated against various bacteria and fungi.
properties
IUPAC Name |
2-[(2Z)-2-(1-chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(13)11-15-10-5-3-2-4-9(10)12(17)16(11)7-6-14/h2-5,15H,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXDGRXYZBEQMB-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1NC2=CC=CC=C2C(=O)N1CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\NC2=CC=CC=C2C(=O)N1CC#N)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

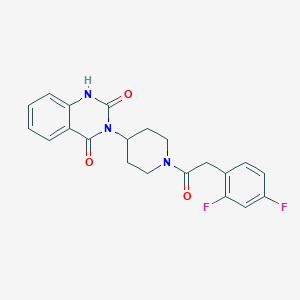
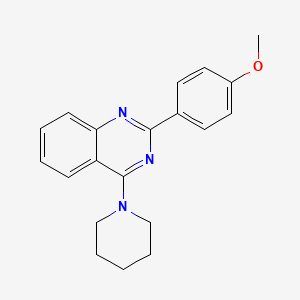
![3-chloro-N-{1,3-diethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}benzamide](/img/structure/B2937040.png)
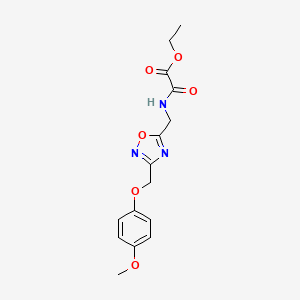
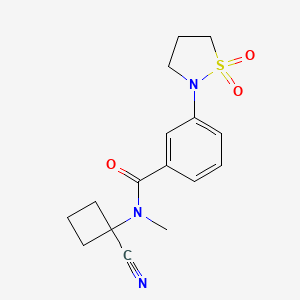

![5-[4-[(4-Fluorophenyl)-hydroxymethyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2937045.png)
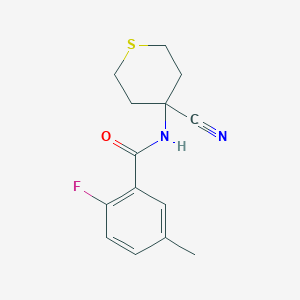
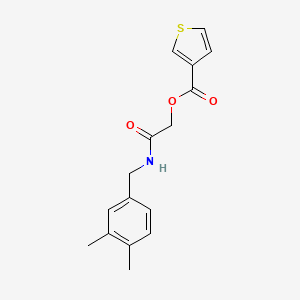
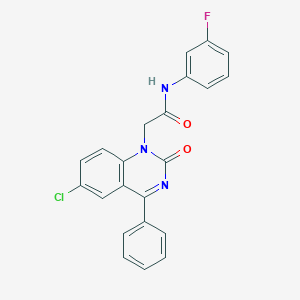
![N-(4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2937054.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937055.png)
